

Application Notes: 5-BrUTP for Nuclear Run-On Assay

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Compound of Interest

Compound Name: 5-BrUTP sodium salt

Cat. No.: B15600451

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Introduction

The nuclear run-on (NRO) assay is a powerful technique to measure transcriptional activity by quantifying nascent RNA transcripts.^{[1][2][3][4]} This method provides a snapshot of gene transcription rates at a specific moment, distinguishing changes in transcription from alterations in RNA stability, which can influence steady-state mRNA levels.^{[1][2][3]} Traditionally, NRO assays utilized radioactive labeling, but non-radioactive alternatives, such as the incorporation of 5-Bromouridine triphosphate (5-BrUTP), have become widely adopted due to their safety, cost-effectiveness, and adaptability to modern molecular biology techniques.^{[1][3][5]}

5-BrUTP is a uridine analog that is incorporated into newly synthesized RNA by RNA polymerases within isolated nuclei.^{[6][7]} These bromo-labeled nascent transcripts can then be specifically isolated by immunocapture with anti-BrdU antibodies.^{[1][5]} The captured RNA can be quantified using methods like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) or analyzed on a genome-wide scale through high-throughput sequencing (e.g., GRO-seq).^{[1][8][9]} This application note provides a detailed protocol and supporting data for the use of 5-BrUTP in nuclear run-on assays.

Principle of the Assay

The 5-BrUTP nuclear run-on assay is based on the in vitro elongation of transcripts that were initiated in vivo.^[3] The process begins with the isolation of nuclei from cells, which halts new

transcription initiation but leaves engaged RNA polymerases paused on the DNA template.[2]
[3] These nuclei are then incubated in a reaction buffer containing nucleotides, including 5-BrUTP. The engaged RNA polymerases "run-on," extending the nascent transcripts and incorporating the 5-BrUTP label.[3] The labeled RNA is then purified, immunocaptured, and analyzed to determine the transcription rates of specific genes or across the entire genome.[1]
[5]

Advantages of Using 5-BrUTP

- **Non-Radioactive:** Eliminates the safety hazards and disposal issues associated with radioactive isotopes like ^{32}P -UTP.[1][5]
- **High Specificity:** The use of anti-BrdU antibodies allows for highly specific enrichment of nascent transcripts.[1]
- **Versatility:** Compatible with various downstream applications, including gene-specific analysis by RT-qPCR and global transcriptional profiling by next-generation sequencing.[1][8]
[9]
- **Sensitivity:** The assay can be performed with a relatively low number of cells, with successful experiments reported using as few as 500,000 nuclei.[1][5]
- **Cost-Effective and Rapid:** The protocol can be completed in a shorter timeframe and is generally less expensive than radioisotope-based methods.[1][5]

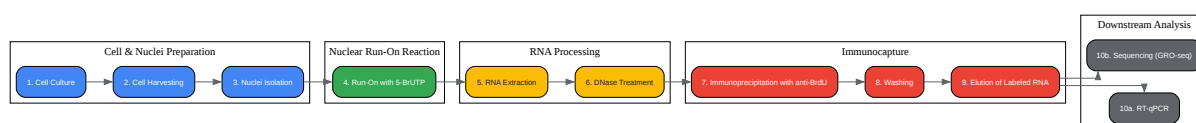
Quantitative Data Summary

The following table summarizes key quantitative parameters associated with the 5-BrUTP nuclear run-on assay, providing a reference for expected outcomes.

Parameter	Typical Value/Range	Notes	Reference
Starting Material	0.5 - 8 million cells	A linear relationship is observed between the number of nuclei and the yield of nuclear RNA.	[1]
Nuclear RNA Yield	Varies with cell type and number	A starting number of 0.5 million cells can yield a sufficient amount of nuclear RNA for subsequent steps.	[1]
Run-on Incubation Time	15 - 30 minutes	Longer incubation times can lead to more intense labeling.	[10][11]
Run-on Incubation Temperature	30 - 37 °C	The optimal temperature for RNA polymerase activity during the run-on reaction.	[1][2]
5-BrUTP Concentration	Varies by protocol	A common concentration in the reaction mix is around 0.25 mM.	
Downstream Analysis	RT-qPCR, High-Throughput Sequencing	The choice of analysis depends on whether the study focuses on specific genes or genome-wide transcription.	[1][8]

Experimental Workflow

The overall workflow of a 5-BrUTP nuclear run-on assay followed by immunocapture and analysis is depicted in the following diagram.



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Caption: Workflow of the 5-BrUTP nuclear run-on assay.

Detailed Experimental Protocols

Materials and Reagents

- Cell Culture: Appropriate cell culture medium and flasks.
- Buffers and Solutions:
 - Phosphate-Buffered Saline (PBS), ice-cold
 - NP-40 Lysis Buffer (10 mM Tris-HCl pH 7.4, 10 mM NaCl, 3 mM MgCl₂, 0.5% NP-40), ice-cold
 - Nuclei Storage Buffer (50 mM Tris-HCl pH 8.3, 40% glycerol, 5 mM MgCl₂, 0.1 mM EDTA)
 - 2x Run-on Reaction Buffer (10 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 300 mM KCl, 1 mM DTT)
 - Nucleotide Mix (1 mM ATP, 1 mM CTP, 1 mM GTP, 0.5 mM UTP, 0.5 mM 5-BrUTP)
 - RNase Inhibitor

- DNase I, RNase-free
- TRIzol Reagent
- Immunoprecipitation:
 - Anti-BrdU Antibody
 - Protein G magnetic beads
 - Immunoprecipitation Buffer (e.g., 0.5% IGEPAL CA-630 in PBS)
 - Wash Buffers (Low salt, high salt, and LiCl washes)
 - Elution Buffer (e.g., SDS-based buffer)
- Downstream Analysis:
 - Reverse Transcriptase and reagents for cDNA synthesis
 - qPCR Master Mix and primers for specific genes
 - Library preparation kit for next-generation sequencing

Protocol

This protocol is adapted from established methods and should be optimized for specific cell types and experimental conditions.[\[1\]](#)[\[5\]](#)[\[10\]](#)

Part 1: Isolation of Nuclei

- Cell Harvesting:
 - For adherent cells, wash the culture dish with ice-cold PBS. Scrape the cells in PBS and transfer to a pre-chilled tube.
 - For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.
- Cell Lysis:

- Resuspend the cell pellet in 1 mL of ice-cold NP-40 Lysis Buffer.
- Incubate on ice for 5 minutes to lyse the cell membrane while keeping the nuclear membrane intact.
- Nuclei Pelleting:
 - Centrifuge at 300 x g for 4 minutes at 4°C to pellet the nuclei.
 - Carefully discard the supernatant.
- Washing Nuclei:
 - Resuspend the nuclear pellet in another 1 mL of NP-40 Lysis Buffer and immediately centrifuge again at 300 x g for 4 minutes at 4°C.
 - Discard the supernatant.
- Storing Nuclei:
 - Resuspend the final nuclear pellet in Nuclei Storage Buffer. The volume will depend on the starting number of cells.
 - At this point, nuclei can be used immediately or snap-frozen in liquid nitrogen and stored at -80°C.

Part 2: Nuclear Run-On Reaction

- Prepare Run-on Mix: Thaw the nuclei on ice. Prepare the complete run-on reaction mix by combining the 2x Run-on Reaction Buffer, Nucleotide Mix, and RNase Inhibitor.
- Initiate Reaction: Add an equal volume of the run-on mix to the nuclei suspension.
- Incubation: Incubate the reaction at 30°C for 30 minutes with gentle agitation every 5 minutes.^{[1][10]}
- Stop Reaction: Stop the reaction by adding TRIzol reagent.

Part 3: RNA Purification and DNase Treatment

- **RNA Extraction:** Extract the total nuclear RNA using the TRIzol reagent according to the manufacturer's protocol.
- **DNase Treatment:** To remove any contaminating genomic DNA, treat the purified RNA with RNase-free DNase I.
- **RNA Cleanup:** Purify the RNA again using a suitable column-based kit or phenol-chloroform extraction followed by ethanol precipitation.

Part 4: Immunocapture of BrU-labeled RNA

- **Antibody-Bead Conjugation:** Incubate the anti-BrdU antibody with Protein G magnetic beads to allow for conjugation.
- **Immunoprecipitation:**
 - Add the antibody-conjugated beads to the DNase-treated RNA in an appropriate immunoprecipitation buffer.
 - Incubate for 1-2 hours at 4°C with rotation to allow the antibody to bind to the BrU-labeled RNA.
- **Washing:**
 - Pellet the beads using a magnetic stand and discard the supernatant.
 - Perform a series of washes with low salt, high salt, and LiCl wash buffers to remove non-specifically bound RNA.
- **Elution:** Elute the captured BrU-labeled RNA from the beads using an appropriate elution buffer.

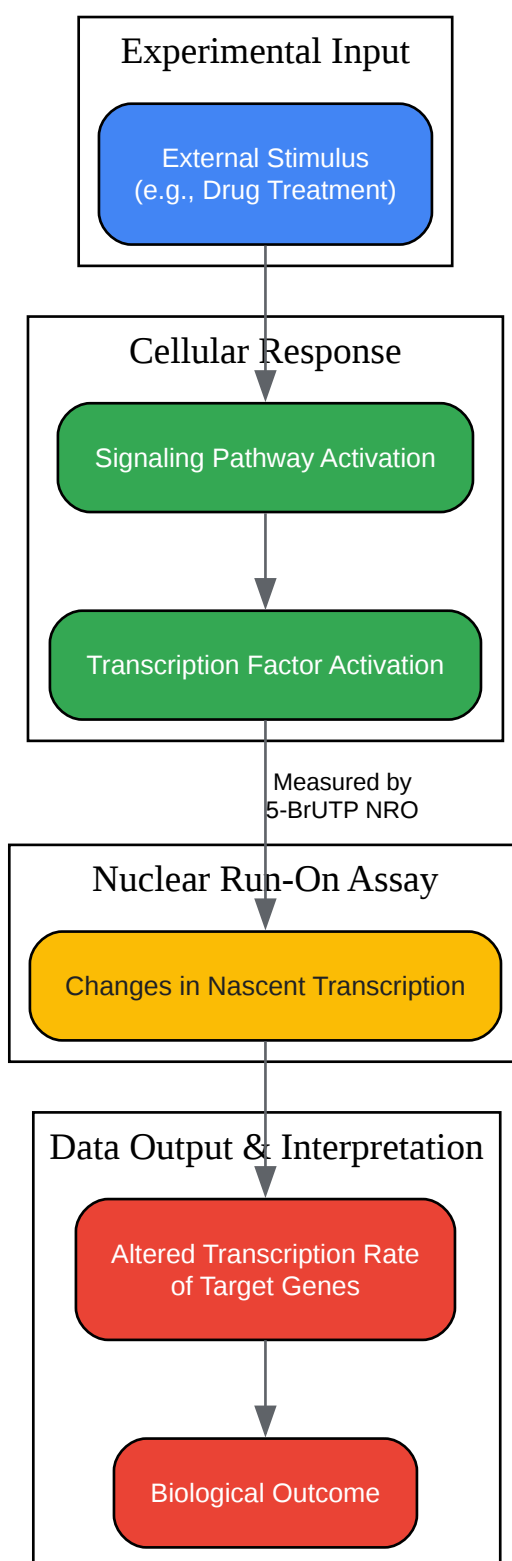
Part 5: Downstream Analysis

- **RT-qPCR:**
 - Synthesize cDNA from the eluted RNA using a reverse transcriptase.

- Perform qPCR using primers specific to the genes of interest. Relative transcription rates can be determined by comparing Cq values.
- High-Throughput Sequencing (GRO-seq):
 - Prepare a sequencing library from the captured RNA. This typically involves adapter ligation, reverse transcription, and amplification.
 - Sequence the library on a next-generation sequencing platform. The resulting reads can be mapped to the genome to provide a global view of transcriptional activity.[\[8\]](#)[\[9\]](#)[\[12\]](#)

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical flow and key relationships in the analysis of transcriptional regulation using the 5-BrUTP nuclear run-on assay.



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Caption: Analysis of transcriptional regulation.

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